Methyl octadec-11-en-7-ynoate
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Overview
Description
Methyl octadec-11-en-7-ynoate is an organic compound with the molecular formula C19H32O2. It is an ester derived from octadec-11-en-7-ynoic acid and methanol. This compound is characterized by the presence of a long carbon chain with both a double bond and a triple bond, making it a unique molecule in terms of its chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadec-11-en-7-ynoate can be synthesized through various methods. One common approach involves the reaction of octadec-11-en-7-ynoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Another method involves the oxidation of acetylenic fatty esters. For instance, this compound can be prepared by the oxidation of methyl octadec-11-en-9-ynoate using selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product. The choice of catalysts and reaction conditions is optimized to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl octadec-11-en-7-ynoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts, resulting in the formation of saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Methyl 8-oxo-octadec-11-en-7-ynoate and methyl 8-hydroxy-octadec-11-en-7-ynoate.
Reduction: Methyl octadec-11-en-7-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl octadec-11-en-7-ynoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of methyl octadec-11-en-7-ynoate involves its interaction with various molecular targets. The presence of both double and triple bonds allows it to participate in a range of chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Methyl octadec-11-en-7-ynoate can be compared with other similar compounds, such as:
Methyl octadec-9-ynoate: Similar in structure but lacks the double bond.
Methyl octadec-11-en-9-ynoate: Similar but with the triple bond at a different position.
Methyl octadec-7-en-11-ynoate: Similar but with the double bond at a different position.
The uniqueness of this compound lies in its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
62203-96-7 |
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Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadec-11-en-7-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-11,14-18H2,1-2H3 |
InChI Key |
YITKPBWHQXTNET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCC#CCCCCCC(=O)OC |
Origin of Product |
United States |
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